tert-Butyl 4-hydroxypentanoate
Description
Contextual Significance of Hydroxy Esters in Advanced Organic Synthesis
Hydroxy esters are a class of organic compounds that possess both a hydroxyl (-OH) and an ester (-COOR) functional group. This dual functionality makes them exceptionally valuable intermediates in advanced organic synthesis. The hydroxyl group can serve as a nucleophile, a precursor to a leaving group, or a directing group in stereoselective reactions, while the ester group can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or reacted with nucleophiles to form amides and other derivatives.
In particular, β- and γ-hydroxy esters are crucial chiral building blocks for the synthesis of a wide array of medicinally and biologically important molecules. clockss.orgnih.gov The development of asymmetric catalytic methods to produce these compounds in high enantiomeric purity has been a major focus of modern synthetic chemistry. psu.edu For instance, enantiomerically enriched β-hydroxy esters are precursors to β-lactams, a core structural motif in many antibiotic drugs. nih.gov The strategic placement of the hydroxyl and ester groups allows for the construction of complex carbon skeletons and the introduction of specific stereocenters, which is critical for the biological activity of the final target molecules.
The hydrogenation of β-keto esters is a common method for producing β-hydroxy esters, with catalysts based on ruthenium and rhodium, often employing chiral ligands like DuPHOS and BPE, providing high enantioselectivities. psu.edu Similarly, γ-hydroxy esters, such as tert-butyl 4-hydroxypentanoate (B1260314), are key intermediates for producing γ-lactones, which are prevalent in natural products and serve as important flavor and fragrance compounds. clockss.org The synthesis of these hydroxy esters can be achieved through various means, including the asymmetric hydrogenation of corresponding keto-esters or the ring-opening of lactones. mdpi.com
Overview of tert-Butyl 4-hydroxypentanoate within Contemporary Chemical Research Paradigms
This compound is a γ-hydroxy ester that has garnered attention as a useful synthetic intermediate. The tert-butyl group provides significant steric hindrance, which can prevent unwanted reactions at the carbonyl group and allows for selective deprotection under acidic conditions, often leaving other acid-labile groups intact.
Synthesis: One of the primary routes to this compound and its analogs involves the hydrogenation of the corresponding keto-ester, tert-butyl 4-oxopentanoate (B1231505) (tert-butyl levulinate). This transformation can be achieved with high efficiency and enantioselectivity using various catalytic systems. For example, ruthenium catalysts bearing chiral phosphine (B1218219) ligands have been successfully employed for the asymmetric hydrogenation of ethyl levulinate to ethyl 4-hydroxypentanoate, a process that is conceptually applicable to the tert-butyl ester. mdpi.combohrium.com
Another significant pathway is the esterification of 4-hydroxypentanoic acid or the ring-opening of γ-valerolactone (GVL). γ-Valerolactone, a bio-based platform chemical derived from lignocellulosic biomass, can be converted to 4-hydroxypentanoic acid, which is then esterified. polyu.edu.hk The direct conversion of levulinic acid, another biomass derivative, into GVL proceeds through a 4-hydroxypentanoic acid intermediate, highlighting the interconnectedness of these starting materials. polyu.edu.hk
A stereoselective synthesis of tert-butyl (2S,4R)-[(tert-butoxycarbonyl)amino]-4-hydroxy-5-nitropentanoate has been reported, which involves an asymmetric nitroaldol reaction. sorbonne-universite.fr This demonstrates the utility of building up complexity on the pentanoate backbone while the tert-butyl ester remains a stable protecting group.
Physicochemical and Spectroscopic Data: The properties of this compound are defined by its functional groups. The presence of the hydroxyl group allows for hydrogen bonding, influencing its boiling point and solubility. The tert-butyl ester group is notably non-polar. While comprehensive data for the specific title compound is dispersed in the literature, representative data for closely related structures provides insight into its characteristics.
Table 1: Physicochemical Properties of Related Pentanoate Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
|---|---|---|---|
| Butyl 4-hydroxypentanoate | C₉H₁₈O₃ | 174.24 | - |
| tert-Butyl 3-hydroxypentanoate | C₉H₁₈O₃ | 174.24 | 71-73 / 15 mmHg |
Data sourced from references prepchem.comacs.orgchemsynthesis.com.
Table 2: Representative Spectroscopic Data for Hydroxypentanoate Structures
| Compound | Spectroscopy Data |
|---|---|
| tert-Butyl 3-hydroxypentanoate | IR (neat) νmax: 3460 cm⁻¹ (-OH), 1730 cm⁻¹ (C=O of ester). ¹H NMR (CDCl₃) δ: 0.93 (3H, t), 1.23-1.83 (2H, m), 1.43 (9H, s), 2.32 (2H, d), 3.67 (1H, s, -OH), 3.73 (1H, m). prepchem.com |
| (2SR,3SR)-2,4-Dimethyl-3-hydroxypentanoic acid | IR (neat): 3500, 3300–2500, 1695 cm⁻¹. ¹H NMR: δ 0.93 (d, 3H, J=7), 0.99 (d, 3H, J=7), 1.24 (d, 3H, J=7), 1.81 (octet, 1H, J=6), 2.69 (quintet, 1H, J=7), 3.44 (t, 1H, J=5.6), 7.4 (br s, 2H, OH). orgsyn.org |
Historical Development of Related Pentanoate Derivatives as Synthetic Intermediates
The use of pentanoate derivatives in synthesis has a history rooted in the availability of valeric acid (pentanoic acid) from natural sources, such as the valerian plant (Valeriana officinalis). acs.org Initially, simple esters of valeric acid, like ethyl valerate (B167501) and pentyl valerate, were primarily used in the fragrance and food industries due to their pleasant, fruity odors. acs.org
The evolution of organic synthesis in the 20th century saw a shift towards using more complex, functionalized molecules as building blocks to create intricate products. Pentanoate derivatives became more than just flavor components; they were recognized as versatile synthetic intermediates. The development of reactions like the Reformatsky reaction, discovered in 1887, provided a reliable method to synthesize β-hydroxy esters, which could then be elaborated further. polyu.edu.hk This reaction involves the addition of an organozinc reagent derived from an α-halo ester to a carbonyl compound, a process that is compatible with the ester functionality. rsc.org
The latter half of the 20th century and the beginning of the 21st century witnessed a surge in the development of asymmetric synthesis. This led to a focus on creating chiral pentanoate derivatives as building blocks for pharmaceuticals and other biologically active compounds. nih.govpsu.edu The ability to control the stereochemistry at multiple centers of a pentanoate backbone became a critical goal. This is exemplified by the synthesis of intermediates for drugs like Atorvastatin, where a chiral dioxane-protected acetate (B1210297), a more complex derivative, is a key component. psu.edu The historical trajectory thus shows a progression from simple, naturally-derived esters to highly functionalized, stereochemically defined pentanoate derivatives designed for specific and complex synthetic targets.
Structure
3D Structure
Properties
Molecular Formula |
C9H18O3 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
tert-butyl 4-hydroxypentanoate |
InChI |
InChI=1S/C9H18O3/c1-7(10)5-6-8(11)12-9(2,3)4/h7,10H,5-6H2,1-4H3 |
InChI Key |
KAGXVXAPPYOJEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)OC(C)(C)C)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Tert Butyl 4 Hydroxypentanoate
Regioselective and Stereoselective Esterification Approaches for tert-Butyl 4-hydroxypentanoate (B1260314)
The synthesis of tert-butyl 4-hydroxypentanoate via esterification presents unique challenges due to the presence of a secondary hydroxyl group and the steric bulk of the tert-butyl group. Advanced methodologies focus on achieving high regioselectivity (esterifying the carboxylic acid in the presence of the alcohol) and, where applicable, stereoselectivity in the case of chiral starting materials.
Chemoenzymatic Synthesis Protocols and Biocatalytic Transformations
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering remarkable selectivity under mild reaction conditions. uni-graz.at For this compound, enzymatic methods, particularly kinetic resolutions, are of significant interest.
Dynamic kinetic resolution (DKR) combines the enzymatic resolution of a racemic alcohol with an in-situ racemization of the slower-reacting enantiomer. A notable example involves the use of Candida antarctica lipase (B570770) B (CALB), a widely used and robust biocatalyst, for the acylation of racemic this compound. diva-portal.org In this process, one enantiomer is selectively acylated by an acyl donor, such as p-chlorophenyl acetate (B1210297), allowing for the separation of the acylated ester from the unreacted alcohol. diva-portal.org The efficiency of this resolution is often dependent on the choice of the acyl donor and the solvent. diva-portal.org The use of biocatalysts like lipases minimizes the need for protecting group chemistry, which is often a requirement in traditional chemical synthesis. acs.org
These chemoenzymatic strategies are highly valued for producing enantiomerically pure forms of the target molecule, which are crucial as intermediates in the synthesis of complex pharmaceuticals. uni-graz.atacs.org
Novel Catalytic Systems for Direct Esterification
Direct esterification of 4-hydroxypentanoic acid with tert-butanol (B103910) is challenging due to the low reactivity of the tertiary alcohol and the potential for side reactions like dehydration. Modern catalytic systems aim to overcome these hurdles. One advanced strategy involves the in-situ generation of a highly reactive acyl intermediate from the corresponding tert-butyl ester of the carboxylic acid. For instance, a method utilizing tin(II) chloride (SnCl₂) as a catalyst in the presence of α,α-dichlorodiphenylmethane can convert a stable tert-butyl ester into a reactive acid chloride intermediate. organic-chemistry.org This intermediate can then react efficiently with an alcohol. organic-chemistry.org
While this specific methodology is demonstrated for the conversion of one ester to another, the principle of activating the carboxylic acid moiety under mild conditions is key. Applying this concept, 4-hydroxypentanoic acid could potentially be esterified directly with tert-butanol using Lewis acid catalysts that can activate the carboxyl group without promoting dehydration of the tertiary alcohol or the secondary hydroxyl group on the pentanoate backbone.
Transesterification Pathways and Equilibrium Control
Transesterification provides an alternative route where a more readily formed ester, such as methyl or ethyl 4-hydroxypentanoate, is converted to the tert-butyl ester. The primary challenge in transesterification is shifting the reaction equilibrium towards the desired product, especially when a volatile alcohol (methanol or ethanol) is released.
Several catalytic systems have been developed for the transesterification of challenging substrates, including those with tertiary alcohols.
Heterogeneous Lewis Acid Catalysts : Ceria-yttria based catalysts have proven effective in the transesterification of β-ketoesters with a variety of alcohols, including tertiary alcohols, which are often problematic. researchgate.net These solid catalysts offer advantages in terms of separation and reusability.
Superbase Ionic Liquids : Recently, superbase-acid conjugate ionic liquids, such as 5/7-methyl-1,5,7-triazabicyclo[4.3.0]non-5-enium acetate ([mTBNH][OAc]), have been developed as effective media and catalysts for transesterification. researchgate.netsemanticscholar.org These systems can facilitate the reaction of unactivated esters, and the bulky nature of the tert-butyl group in the alcohol reactant has been studied, showing that steric hindrance is a critical factor to manage. semanticscholar.orgrsc.org
Equilibrium is typically controlled by removing the more volatile alcohol byproduct (e.g., methanol) from the reaction mixture by distillation or by using a large excess of the tert-butylating agent.
Table 1: Summary of Esterification Approaches for this compound
| Methodology | Key Features | Catalyst/Reagent Examples | Advantages | Challenges | Reference(s) |
|---|---|---|---|---|---|
| Chemoenzymatic Resolution | Kinetic or dynamic kinetic resolution of a racemic mixture. | Candida antarctica lipase B (CALB) | High enantioselectivity, mild conditions. | Maximum 50% yield for KR, requires racemization catalyst for DKR. | diva-portal.org |
| Direct Esterification | One-step reaction of 4-hydroxypentanoic acid and a tert-butyl source. | Lewis acids (e.g., SnCl₂) | Atom economy, potentially fewer steps. | Low reactivity of tert-butanol, potential for side reactions. | organic-chemistry.org |
| Transesterification | Conversion of a simple ester (e.g., methyl ester) to the tert-butyl ester. | Ceria-yttria, Superbase Ionic Liquids | Avoids direct use of free acid, can use readily available starting esters. | Equilibrium control is critical. | researchgate.netsemanticscholar.org |
Functional Group Interconversions Leading to the 4-Hydroxyl Moiety on the Pentanoate Backbone
An alternative synthetic paradigm involves creating the ester functionality first, followed by introducing the C4-hydroxyl group onto the pentanoate chain. This approach relies on advanced hydroxylation or reduction techniques.
Advanced Hydroxylation Strategies
The direct, selective hydroxylation of an unactivated C(sp³)–H bond is a significant challenge in organic synthesis. For the synthesis of this compound, this would involve the hydroxylation of a tert-butyl pentanoate precursor at the C4 methylene (B1212753) position.
Recent breakthroughs in catalysis have enabled such transformations. Palladium-catalyzed reactions using specialized ligands have shown the ability to functionalize γ-methylene C(sp³)–H bonds. A notable system employs an L,X-type CarboxPyridone ligand which facilitates a tandem γ-C(sp³)–H arylation/lactonization of linear aliphatic acids. nih.gov While the reported outcome is a lactone, the initial C-H activation step is key. Adapting such a system for hydroxylation instead of arylation could provide a novel route. Furthermore, biocatalytic hydroxylation using monooxygenase enzymes, which are known to hydroxylate nonactivated C-H bonds, represents another promising frontier, though their application for this specific substrate is still an area of active research. acs.org
Reduction Methodologies for Keto-Pentanoate Precursors
The most established and widely used method for synthesizing this compound involves the reduction of its keto precursor, tert-butyl 4-oxopentanoate (B1231505) (more commonly known as tert-butyl levulinate). This approach benefits from the ready availability of levulinic acid, a biomass-derived platform chemical. researchgate.netmdpi.com The reduction of the ketone at the C4 position can be achieved through various chemical and biochemical methods, with stereoselectivity being a key goal.
Catalytic Hydrogenation : Asymmetric hydrogenation of levulinic acid esters using chiral metal complexes is a highly efficient method for producing enantiomerically enriched 4-hydroxypentanoates. Ruthenium catalysts paired with chiral phosphine (B1218219) ligands, such as SEGPHOS, have been shown to reduce ethyl levulinate to ethyl (R)-4-hydroxypentanoate with quantitative conversion and an enantiomeric excess (ee) of 99%. mdpi.com Similar conditions can be applied to the tert-butyl ester, offering a direct route to the chiral product. mdpi.com Other heterogeneous catalysts based on Ni or Cu are also effective for the hydrogenation, often proceeding through the 4-hydroxypentanoic acid intermediate. mdpi.comacs.org
Biocatalytic Reduction : The reduction of a keto group to a chiral alcohol is a classic application of biocatalysis. uni-graz.at Alcohol dehydrogenases (ADHs) and ketoreductases (KREDs) are capable of reducing tert-butyl 4-oxopentanoate with high stereoselectivity. acs.orgmdpi.com These enzymatic systems often rely on nicotinamide (B372718) cofactors (e.g., NADPH), which are regenerated in situ using a sacrificial substrate like isopropanol (B130326) or glucose. acs.org For example, the enzymatic asymmetric reduction of ethyl levulinate using an ADH can yield ethyl (R)-4-hydroxypentanoate with 98% ee and high yield. mdpi.com In vivo, levulinate is known to be reduced to (R)-4-hydroxypentanoate by cytosolic and mitochondrial dehydrogenases. researchgate.net
Table 2: Summary of Functional Group Interconversion Strategies
| Methodology | Precursor | Key Features | Catalyst/Reagent Examples | Advantages | Challenges | Reference(s) |
|---|---|---|---|---|---|---|
| Advanced Hydroxylation | tert-Butyl pentanoate | Direct C-H activation at the C4 position. | Pd(OAc)₂ with CarboxPyridone ligand | Potentially very direct and innovative route. | Selectivity, catalyst development, currently theoretical for this specific product. | nih.gov |
| Catalytic Hydrogenation | tert-Butyl 4-oxopentanoate | Asymmetric reduction of a ketone using H₂ gas. | Ru-SEGPHOS, Ni/C, Cu/MgO | High conversion and enantioselectivity, uses available precursors. | Requires high-pressure H₂, expensive noble metal catalysts. | mdpi.commdpi.comacs.org |
| Biocatalytic Reduction | tert-Butyl 4-oxopentanoate | Enzymatic reduction of a ketone. | Alcohol Dehydrogenases (ADH), Ketoreductases (KRED) | Excellent stereoselectivity, mild conditions, environmentally benign. | Enzyme stability and cost, cofactor regeneration. | uni-graz.atacs.orgmdpi.com |
Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable processes. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
The development of solvent-free and auxiliary-free reaction conditions represents a significant advancement in green chemistry. Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents, which contribute significantly to chemical waste and environmental pollution.
Recent research has demonstrated the feasibility of conducting various organic reactions under solvent-free conditions, often facilitated by techniques such as mechanochemistry (ball milling) or by simply heating the neat reactants. academie-sciences.frnih.govrsc.org For the synthesis of esters, solvent-free approaches have been successfully employed, particularly in enzymatic catalysis. rsc.org For instance, the direct esterification of carboxylic acids with alcohols mediated by lipases in a solvent-free system has shown high conversion rates. rsc.org The removal of the water byproduct under vacuum can further drive the reaction to completion. rsc.org While specific studies on the solvent-free synthesis of this compound are not extensively documented, the principles from related ester syntheses can be applied. A potential solvent-free route could involve the direct enzymatic esterification of 4-hydroxypentanoic acid with isobutylene (B52900) or tert-butanol.
Furthermore, the use of catalysts that can be easily recovered and reused, such as magnetic nanocatalysts, can eliminate the need for auxiliary separation agents. nih.gov High hydrostatic pressure has also emerged as a novel activation method for catalyst- and solvent-free esterification reactions, offering high yields and producing only non-toxic by-products. universiteitleiden.nl
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. tamu.edusemanticscholar.orgmdpi.com A higher atom economy signifies a more sustainable process with less waste generation. The theoretical atom economy can be calculated using the following formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
One common route to synthesize this compound is through the reduction of a corresponding ketoester, such as tert-butyl 4-oxopentanoate. Let's analyze the atom economy of a hypothetical reduction using sodium borohydride (B1222165) (NaBH₄), a common reducing agent.
Reaction: tert-butyl 4-oxopentanoate + NaBH₄ + H₂O → this compound + NaBO₂ + H₂
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-butyl 4-oxopentanoate | C₉H₁₆O₃ | 172.22 |
| Sodium borohydride | NaBH₄ | 37.83 |
| Water | H₂O | 18.02 |
| Total Reactants | 228.07 | |
| This compound | C₉H₁₈O₃ | 174.24 |
Atom Economy (%) = (174.24 / 228.07) x 100 ≈ 76.4%
This calculation demonstrates that even with a 100% chemical yield, a significant portion of the reactant atoms end up as byproducts.
To improve atom economy and minimize waste, catalytic hydrogenation presents a greener alternative. In this approach, molecular hydrogen (H₂) is used as the reductant with a metal catalyst (e.g., Ru, Pd).
Reaction: tert-butyl 4-oxopentanoate + H₂ --(catalyst)--> this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| tert-butyl 4-oxopentanoate | C₉H₁₆O₃ | 172.22 |
| Hydrogen | H₂ | 2.02 |
| Total Reactants | 174.24 | |
| This compound | C₉H₁₈O₃ | 174.24 |
Atom Economy (%) = (174.24 / 174.24) x 100 = 100%
Catalytic hydrogenation offers a 100% atom economy, generating no byproducts. The catalyst, while essential, is used in small quantities and can often be recycled, further reducing waste. Biocatalytic methods, such as enzymatic reductions using alcohol dehydrogenases (ADHs), also offer high atom economy and stereoselectivity, operating under mild conditions. acs.orgresearchgate.net
Optimization and Scalability Studies in Laboratory Synthesis of this compound
The transition from a laboratory-scale synthesis to a larger, more robust process requires careful optimization of reaction parameters and consideration of scalability factors. While specific scale-up studies for this compound are not widely published, general principles from related ester and chiral molecule syntheses can be applied. nih.govthieme-connect.comacs.orgorganic-chemistry.orgresearchgate.netresearchgate.net
Key parameters for optimization include:
Catalyst Selection and Loading: The choice of catalyst is critical for achieving high yield and selectivity. For catalytic hydrogenations, the type of metal, support material, and catalyst loading need to be optimized. For instance, in the hydrogenation of levulinic acid to γ-valerolactone, a related transformation, Ru/C catalysts have shown high conversion and selectivity. acs.org In biocatalytic approaches, the specific enzyme and its concentration must be fine-tuned.
Reaction Temperature and Pressure: These parameters significantly influence reaction kinetics and equilibrium. For hydrogenations, optimizing temperature and hydrogen pressure is crucial for achieving complete conversion while minimizing side reactions. For example, the optimal conditions for the hydrogenation of levulinic acid were found to be 130 °C and 1.2 MPa. acs.org
Solvent Selection: While solvent-free is ideal, if a solvent is necessary, greener alternatives to hazardous solvents like dichloromethane (B109758) or DMF should be chosen. semanticscholar.org Organic carbonates are emerging as promising green solvents. rsc.org The concentration of the reactants in the solvent also needs to be optimized to maximize throughput.
Reaction Time: Monitoring the reaction progress over time allows for the determination of the optimal reaction time to achieve maximum yield without the formation of degradation products.
Purification Method: The development of an efficient and scalable purification method is essential. Crystallization is often preferred over chromatography for large-scale production due to its lower solvent consumption and cost.
A factorial design of experiments can be a powerful tool to systematically optimize multiple reaction parameters simultaneously, leading to a more efficient and robust process. rsc.org The successful kilogram-scale synthesis of the related compound tert-butyl-(R)-2-hydroxypentanoate using a commercial alcohol dehydrogenase highlights the potential for scalable biocatalytic production of such hydroxy esters. acs.orgresearchgate.net
Below is a table summarizing potential synthetic strategies and considerations for optimization and scalability.
| Synthetic Strategy | Key Optimization Parameters | Scalability Considerations | Green Chemistry Aspects |
| Catalytic Hydrogenation | Catalyst type (e.g., Ru/C, Pd/C), catalyst loading, hydrogen pressure, temperature, solvent | Heat and mass transfer, catalyst filtration and recycling, reactor design | High atom economy, potential for catalyst recycling |
| Enzymatic Reduction | Enzyme selection (e.g., ADH), co-factor regeneration system, pH, temperature, substrate concentration | Enzyme stability and cost, large-scale fermentation for enzyme production, product inhibition | High selectivity, mild reaction conditions, biodegradable catalyst |
| Direct Esterification | Catalyst (e.g., lipase, acid catalyst), temperature, removal of water | Equilibrium limitations, corrosion (for acid catalysts), enzyme deactivation | Potential for solvent-free conditions, use of renewable catalysts (enzymes) |
By carefully considering these green chemistry principles and undertaking systematic optimization and scalability studies, the synthesis of this compound can be made more sustainable and economically viable for industrial applications.
Elucidation of Reactivity and Mechanistic Pathways of Tert Butyl 4 Hydroxypentanoate
Hydroxyl Group Reactivity Profiles and Selective Derivatizations
The secondary hydroxyl group in tert-butyl 4-hydroxypentanoate (B1260314) is a key site for a variety of chemical transformations. Its reactivity is influenced by steric hindrance from the adjacent methyl group and the electronic effects of the distant tert-butyl ester.
Nucleophilic Substitutions at the Hydroxyl Center
The hydroxyl group can act as a nucleophile or be converted into a leaving group for substitution reactions.
Activation of the Hydroxyl Group: For nucleophilic substitution to occur, the hydroxyl group is typically converted into a better leaving group, such as a tosylate, mesylate, or halide. For instance, reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) would yield the corresponding tosylate. This transformation makes the carbon atom attached to the oxygen susceptible to attack by a wide range of nucleophiles.
Substitution Reactions: Once activated, the tosylated or mesylated intermediate can undergo S_N2 reactions with various nucleophiles. The stereochemistry of this reaction is expected to proceed with an inversion of configuration at the chiral center (C4). The bulky tert-butyl group is unlikely to provide significant steric hindrance to the reaction at the C4 position.
| Nucleophile | Reagent Example | Product Type |
| Halide | Sodium Iodide (NaI) | 4-iodo-pentanoate derivative |
| Azide | Sodium Azide (NaN₃) | 4-azido-pentanoate derivative |
| Cyanide | Sodium Cyanide (NaCN) | 4-cyano-pentanoate derivative |
Oxidation Reactions and Mechanistic Investigations
Oxidation of the secondary alcohol in tert-butyl 4-hydroxypentanoate yields the corresponding ketone, tert-butyl 4-oxopentanoate (B1231505). The choice of oxidizing agent is crucial to avoid side reactions, particularly those involving the ester group.
Common Oxidizing Agents: Mild oxidizing agents are generally preferred. Reagents like pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine) are effective for this transformation. The use of stronger oxidizing agents like potassium permanganate (B83412) or chromic acid under harsh conditions could lead to cleavage of the ester group or other undesired side reactions.
Mechanistic Considerations: The mechanism of these oxidations varies with the reagent used. For a Swern oxidation, the reaction proceeds through a dimethylchlorosulfonium salt, which is then attacked by the alcohol. Subsequent deprotonation and rearrangement lead to the ketone. For chromium-based oxidants, the reaction typically involves the formation of a chromate (B82759) ester followed by an E2-like elimination of the C-H bond adjacent to the oxygen.
Condensation and Oligomerization Mechanisms
The bifunctional nature of this compound allows it to undergo self-condensation or polymerization reactions under specific conditions.
Intramolecular Condensation (Lactonization): Under acidic or basic conditions that favor the hydrolysis of the tert-butyl ester to a carboxylic acid, the resulting 4-hydroxy-pentanoic acid can undergo intramolecular esterification to form γ-valerolactone. The tert-butyl group is known to be labile under acidic conditions, facilitating the formation of the carboxylic acid intermediate required for lactonization.
Intermolecular Condensation (Oligomerization/Polymerization): If the hydroxyl group of one molecule attacks the ester carbonyl of another (transesterification), it can lead to the formation of dimers, oligomers, and eventually polyesters. This process is typically catalyzed by acids or bases and driven by the removal of tert-butanol (B103910). The resulting polymer would be a polyester (B1180765) with repeating 4-hydroxypentanoate units. The structure of the resulting polymer would be poly(4-hydroxypentanoate).
Ester Group Transformations and Hydrolytic Stability Studies
The tert-butyl ester group is a prominent feature of the molecule, known for its susceptibility to cleavage under acidic conditions and its relative stability to basic and nucleophilic attack.
Kinetics and Stereochemistry of Ester Hydrolysis
The hydrolysis of the tert-butyl ester can proceed through different mechanisms depending on the pH of the medium.
Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the hydrolysis of the tert-butyl ester proceeds via an A_AL1 mechanism. This involves protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl carbocation to form the carboxylic acid. This pathway is characteristic of esters with tertiary alkyl groups. The rate of this reaction is dependent on the concentration of the acid catalyst.
Base-Mediated Hydrolysis: While generally resistant to base-catalyzed hydrolysis (B_AC2 mechanism) due to steric hindrance from the bulky tert-butyl group, cleavage can occur under more forcing conditions. However, this pathway is significantly slower compared to the acid-catalyzed route.
| Condition | Mechanism | Key Intermediate | Relative Rate |
| Acidic (e.g., HCl, H₂SO₄) | A_AL1 | tert-Butyl carbocation | Fast |
| Basic (e.g., NaOH, KOH) | B_AC2 | Tetrahedral intermediate | Slow |
Transesterification Dynamics and Exchange Reactions
Transesterification involves the exchange of the tert-butyl group with another alcohol. This reaction is a key process in modifying the ester functionality.
Catalysis: Transesterification reactions are typically catalyzed by acids (like sulfuric acid or p-toluenesulfonic acid) or bases (like sodium methoxide). Metal-based catalysts, such as titanium alkoxides, are also highly effective.
Reaction Dynamics: The reaction is an equilibrium process. To drive the reaction to completion, the alcohol being displaced (tert-butanol) is often removed from the reaction mixture, for example, by distillation. The rate and efficiency of the transesterification will depend on the nature of the incoming alcohol (primary alcohols react faster than secondary or tertiary alcohols) and the catalyst used. For example, reacting this compound with methanol (B129727) in the presence of an acid catalyst would yield methyl 4-hydroxypentanoate and tert-butanol.
Intramolecular Cyclization Reactions and Lactone Formation Pathways
The principal intramolecular reaction of this compound and similar 4-hydroxypentanoate esters is cyclization to form γ-valerolactone (GVL), a valuable green solvent and chemical intermediate. researchgate.net This transformation is an intramolecular esterification (or transesterification) where the hydroxyl group at the C4 position nucleophilically attacks the carbonyl carbon of the ester group.
The generally accepted mechanism proceeds in two main stages when starting from a precursor like levulinic acid or its esters. First, the ketone group is hydrogenated to yield the 4-hydroxypentanoate intermediate. researchgate.net Subsequently, this intermediate undergoes the intramolecular cyclization, eliminating the alcohol (in this case, tert-butanol) to form the stable five-membered GVL ring. This cyclization step is often catalyzed by acid or can occur thermally. mdpi.com
The reaction pathway can be summarized as:
Protonation (Acid-Catalyzed): In the presence of an acid catalyst, the carbonyl oxygen of the tert-butyl ester is protonated, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the oxygen of the C4 hydroxyl group attacks the activated carbonyl carbon.
Tetrahedral Intermediate: A tetrahedral intermediate is formed.
Elimination: The tert-butoxy (B1229062) group is eliminated as tert-butanol. The bulky tert-butyl group is a good leaving group, facilitating this step.
Deprotonation: The final product, γ-valerolactone, is formed upon deprotonation.
Table 1: Research Findings on the Cyclization of 4-Hydroxypentanoate Intermediates
| Precursor | Intermediate | Product | Catalyst/Conditions | Key Finding | Reference |
| Levulinic Acid (LA) | 4-Hydroxypentanoic Acid (4-HPA) | γ-Valerolactone (GVL) | Metal catalyst for hydrogenation, followed by acid-catalyzed cyclization. | The reaction proceeds via the 4-HPA intermediate, which subsequently cyclizes. researchgate.net | researchgate.net |
| Alkyl Levulinates | Alkyl 4-hydroxypentanoate | γ-Valerolactone (GVL) | Homogeneous or heterogeneous catalysts. | The pathway involves hydrogenation of the ketone followed by intramolecular esterification. mdpi.com | mdpi.com |
| Ethyl Levulinate | Ethyl 4-hydroxypentanoate (EHP) | γ-Valerolactone (GVL) | C80 micro-calorimeter experiments to study reaction enthalpy. | The cyclization of the intermediate EHP to GVL is a distinct reaction step that can be isolated and studied. doria.fi | doria.fi |
Stereochemical Control and Diastereoselectivity in Reactions of this compound
Stereochemical control in reactions involving this compound primarily concerns the chiral center at the C4 position, which bears the hydroxyl group. The synthesis of enantiomerically pure (R)- or (S)-tert-butyl 4-hydroxypentanoate is a key step for producing optically active γ-valerolactone.
Control of this stereocenter is typically achieved not on the hydroxypentanoate itself, but during its synthesis from a prochiral precursor, most commonly tert-butyl levulinate, via asymmetric hydrogenation. The choice of a chiral catalyst is crucial for establishing the desired stereochemistry. Chiral ruthenium-phosphine complexes have proven highly effective in this transformation. For instance, the asymmetric hydrogenation of ethyl levulinate, a closely related substrate, using a Ru-SEGPHOS catalyst system can achieve quantitative conversion to ethyl 4-hydroxypentanoate with an exceptionally high enantiomeric excess (ee) of 99.0%. mdpi.com Similarly, chiral nickel-phosphine complexes have been examined for the asymmetric hydrogenation of levulinic acid, where the choice of ligand was found to be significant in controlling stereoselectivity. mdpi.com
Once the chiral center is established in the this compound molecule, the subsequent intramolecular cyclization to γ-valerolactone proceeds with retention of configuration at the C4 center. Therefore, the enantiomeric purity of the final lactone is directly determined by the success of the asymmetric hydrogenation step.
Deuteration experiments in related systems have confirmed that the reaction pathway involves a direct reduction of the ketone group to the alcohol, rather than through intermediate lactones like angelica lactone, which would erase the potential for stereocontrol at that position. mdpi.com
Table 2: Examples of Stereochemical Control in the Synthesis of 4-Hydroxypentanoate Esters
| Substrate | Catalyst System | Product | Enantiomeric Excess (ee) | Key Finding | Reference |
| Ethyl Levulinate | Ruthenium-SEGPHOS complexes | Ethyl (R)-4-hydroxypentanoate | 99.0% | Demonstrates high efficacy of Ru-based chiral catalysts for this class of substrates. mdpi.com | mdpi.com |
| Alkyl Levulinates | RuCl₃–BINAP–HCl | Alkyl (R/S)-4-hydroxypentanoate | 98-99% (for alkyl) | BINAP-based ligands are highly effective for producing enantiomerically pure lactones from levulinate esters. mdpi.com | mdpi.com |
| tert-Butyl Levulinate | Chiral Ruthenium/bisphosphine catalyst | Chiral 5-methylpyrrolidin-2-one* | 50% ee | While the target was the pyrrolidinone, the study highlights the challenge of achieving high stereoselectivity with the bulky tert-butyl ester compared to other esters. mdpi.com | mdpi.com |
*Note: This reaction is an asymmetric reductive amination, not a simple hydrogenation, but illustrates a stereoselective reaction starting from tert-butyl levulinate.
Catalytic Systems and Their Influence on Reaction Mechanisms
Hydrogenation Catalysts: The first step, reduction of the ketone in a levulinate ester to the 4-hydroxy group, is typically accomplished using metal-based catalysts.
Noble Metal Catalysts: Ruthenium (Ru) and Palladium (Pd) are highly active. researchgate.net Ru/C is considered a benchmark catalyst, often used in aqueous phases. researchgate.net However, it can be prone to deactivation through sintering or coke deposition. researchgate.net
Non-Noble Metal Catalysts: Nickel (Ni) is a cheaper alternative that shows high activity. researchgate.netwhiterose.ac.uk Catalysts like Ni/MgAlO₂.₅ and Ni/Al₂O₃ have demonstrated high yields of GVL, indicating efficient hydrogenation to the 4-hydroxypentanoate intermediate. whiterose.ac.uk
Cyclization Catalysts: The second step, intramolecular cyclization, is an acid-catalyzed dehydration.
Lewis and Brønsted Acids: The catalyst system often requires acidic sites to promote the cyclization. For supported metal catalysts, the support itself (e.g., Al₂O₃, zeolites) can provide the necessary Lewis or Brønsted acidity. whiterose.ac.ukacs.org The synergy between metal sites for hydrogenation and acid sites for dehydration is crucial for high GVL yield. acs.org
Catalytic Transfer Hydrogenation (CTH): An alternative to using high-pressure H₂ gas is CTH, which uses a hydrogen donor like formic acid or a secondary alcohol (e.g., 2-propanol). whiterose.ac.ukacs.org This approach can be safer and more sustainable. acs.org In these systems, the catalyst must facilitate the transfer of hydrogen from the donor to the substrate. Zirconium-based catalysts, for example, have shown high activity in the CTH of ethyl levulinate using 2-propanol, where Zr⁴⁺ Lewis acid sites, Brønsted acid sites, and Lewis base sites work synergistically. acs.org
The mechanism is thus a cascade process where the product of the first catalytic cycle (hydrogenation) becomes the substrate for the second (cyclization). An ideal catalyst provides both functions efficiently.
Table 3: Influence of Catalytic Systems on GVL Synthesis via 4-Hydroxypentanoate Intermediates
| Catalyst System | H₂ Source | Substrate | Key Mechanistic Influence | Outcome | Reference |
| Ru/C | H₂ gas | Levulinic Acid | Provides metal sites for hydrogenation; water as solvent can assist in the subsequent cyclization. | Benchmark system, though deactivation can occur. researchgate.net | researchgate.net |
| Ni/MgAlO₂.₅ | H₂ gas | Levulinic Acid | Non-noble metal catalyst with basic/acidic support providing sites for both hydrogenation and cyclization. | Optimal GVL yield of 99.7%. whiterose.ac.uk | whiterose.ac.uk |
| Zr-based (ZrCl₄/gallic acid) | 2-propanol (CTH) | Ethyl Levulinate | Synergistic effect of Lewis acid (Zr⁴⁺), Brønsted acid, and Lewis base sites for CTH and cyclization. | 94% GVL yield. acs.org | acs.org |
| Y Zeolites (thermal/steam treated) | 2-propanol (CTH) | Levulinic Acid | Solid acid catalysts providing sites for the dehydration/cyclization of the intermediate formed via CTH. | Temperature affects conversion and selectivity, demonstrating the importance of the acid-catalyzed step. acs.org | acs.org |
Derivatization and Advanced Functionalization Strategies for Tert Butyl 4 Hydroxypentanoate
Synthesis of Chiral Building Blocks and Stereoisomeric Enrichment from tert-Butyl 4-hydroxypentanoate (B1260314)
The inherent chirality of tert-butyl 4-hydroxypentanoate, arising from the stereocenter at the C4 position, makes it a valuable precursor for the synthesis of more complex chiral molecules. The demand for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, drives the development of methods to access single enantiomers. mdpi.com
Strategies for stereoisomeric enrichment of this compound and its derivatives often involve enzymatic or chemoenzymatic dynamic kinetic resolution (DKR). For instance, a DKR process utilizing a ruthenium catalyst and an enzyme, such as Candida antarctica lipase (B570770) B (CALB), has been successfully employed. diva-portal.org In this process, one enantiomer is selectively acylated by the enzyme, while the ruthenium catalyst racemizes the remaining unreacted enantiomer, allowing for a theoretical yield of 100% of the desired acylated product. The efficiency of this process can be influenced by the choice of acyl donor and the specific enzyme preparation used. diva-portal.org
Another approach involves the synthesis of all four possible stereoisomers of a related compound, 5-hydroxy-4-methyl-3-heptanone, which can then be selectively obtained through a combination of lipase-mediated transesterification and stereoselective hydrolysis using plant tissues. anu.edu.au This highlights the potential of biocatalysis in achieving high isomeric purity.
The resulting enantiomerically enriched products serve as versatile chiral building blocks. For example, they can be transformed into chiral lactones or other intermediates for the synthesis of natural products and bioactive compounds. diva-portal.orgacs.org The stereochemical integrity of these building blocks is typically verified using techniques such as chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Examples of Chiral Building Blocks Derived from Hydroxypentanoate Structures
| Starting Material Analogue | Key Transformation | Product Type | Potential Application |
| Racemic this compound | Dynamic Kinetic Resolution (DKR) | Enantiomerically enriched acetate (B1210297) | Intermediate for chiral lactones |
| Racemic 5-hydroxy-4-methyl-3-heptanone | Lipase transesterification & stereoselective hydrolysis | Stereoisomerically pure hydroxyketones | Synthesis of natural products |
| (R)-Garner's aldehyde | Multi-step synthesis | (2S,3R)-3-Hydroxyglutamic acid | Synthesis of complex amino acids |
Incorporation into Complex Molecular Architectures through Convergent and Divergent Synthesis
This compound and its derivatives are valuable starting materials for constructing complex molecular architectures through both convergent and divergent synthetic strategies. researchgate.netresearchgate.net The bifunctional nature of the molecule, possessing both a hydroxyl group and a carboxylic ester, allows for sequential or orthogonal chemical modifications.
In convergent synthesis , fragments of a target molecule are synthesized independently and then joined together in the final stages. The enantiomerically pure forms of hydroxypentanoate derivatives can serve as key building blocks for these fragments. For instance, the chiral center and the functional groups can be elaborated into more complex structures that are later coupled to form the final product.
In divergent synthesis , a common intermediate is used to generate a library of structurally related compounds. This compound can act as this central scaffold. The hydroxyl and ester functionalities can be selectively manipulated to introduce a variety of substituents, leading to a diverse set of molecules. For example, the hydroxyl group can be oxidized, alkylated, or converted to other functional groups, while the tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or various heterocyclic systems. This approach is particularly useful in drug discovery and materials science for the rapid generation of new chemical entities for screening.
Acyclic chiral building blocks derived from similar structures play a significant role in the total synthesis of natural products and bioactive compounds. acs.org The ability to introduce multiple stereocenters and quaternary carbons from these linear fragments is of particular interest. acs.org
Design and Synthesis of Polymeric Scaffolds Utilizing this compound as a Monomer
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that can be used to synthesize polymers with well-defined architectures from monomers derived from this compound. rsc.orguj.edu.plmdpi.com By modifying the hydroxypentanoate structure to incorporate a polymerizable group, such as a methacrylate, it can be copolymerized with other monomers to create block copolymers and other advanced polymer structures. rsc.org RAFT polymerization allows for precise control over molecular weight and dispersity. rsc.org
Ring-Opening Polymerization (ROP) is another key technique, particularly for the synthesis of polyesters and polycarbonates. rsc.orgmdpi.com The hydroxyl group of this compound can initiate the ROP of cyclic esters like lactide and caprolactone, leading to the formation of biodegradable polymers. google.comrsc.orgnih.gov The resulting polymers have a terminal group derived from the hydroxypentanoate, which can be further functionalized. Alternatively, the hydroxypentanoate itself can be cyclized to form a lactone, which can then be used as a monomer in ROP.
Table 2: Controlled Polymerization Techniques Utilizing Hydroxypentanoate-Related Monomers
| Polymerization Technique | Monomer Type | Resulting Polymer | Key Features |
| RAFT | Acrylate/Methacrylate-functionalized hydroxypentanoate | Well-defined block and statistical copolymers | Controlled molecular weight and low dispersity |
| ROP | Cyclic esters (e.g., lactide, caprolactone) initiated by hydroxypentanoate | Biodegradable polyesters with functional end-groups | Biocompatible and biodegradable materials |
The use of this compound derivatives in controlled polymerization enables the design of sophisticated block copolymers and functional polymers. mdpi.comsigmaaldrich.comcmu.edu
Block Copolymers: By sequentially polymerizing different monomers, block copolymers with distinct segments can be synthesized. For example, a block of a polymer derived from a hydroxypentanoate monomer can be combined with a block of another polymer, such as polystyrene or poly(methyl methacrylate), to create amphiphilic block copolymers. sigmaaldrich.comcmu.edu These materials can self-assemble in solution to form various nanostructures like micelles and vesicles, which have applications in drug delivery and nanotechnology. The tert-butyl group can be hydrolyzed post-polymerization to reveal a carboxylic acid, altering the hydrophilicity of that block and providing a handle for further functionalization. mdpi.com
Functional Polymers: The hydroxyl and carboxylic acid functionalities (after deprotection) of the hydroxypentanoate monomer units can be used to introduce a wide range of chemical moieties along the polymer chain. cmu.edupurdue.edu This allows for the synthesis of polymers with specific properties, such as stimuli-responsiveness (e.g., pH-sensitivity), or for the attachment of bioactive molecules. google.com For example, the hydroxyl groups can be used to initiate the grafting of other polymer chains, leading to the formation of graft copolymers with a "bottle-brush" architecture. google.com
Regioselective Functionalization of the Pentanoate Carbon Chain
The carbon backbone of this compound offers several sites for regioselective functionalization, allowing for the synthesis of a variety of derivatives. rsc.org
The position alpha to the carbonyl group (C2) can be functionalized through enolate chemistry. Deprotonation with a suitable base, such as lithium diisopropylamide (LDA), generates an enolate that can react with various electrophiles, such as alkyl halides or aldehydes, to introduce substituents at the C2 position.
The C3 position can also be functionalized, for instance, through reactions that proceed via a radical mechanism or by using specific directing groups. nih.gov The hydroxyl group at C4 can direct certain reactions to adjacent positions.
Furthermore, the hydroxyl group itself can be used as a handle for further modifications. It can be oxidized to a ketone, which then allows for a different set of reactions at the C4 position and the adjacent C3 and C5 positions. The ketone can be subjected to alpha-halogenation or other reactions that proceed through its enol or enolate form.
The ability to selectively modify different positions on the pentanoate chain is crucial for creating a diverse range of molecules with tailored properties for various applications in medicinal chemistry and materials science. uni-rostock.de
Advanced Spectroscopic and Structural Elucidation of Tert Butyl 4 Hydroxypentanoate and Its Research Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including tert-butyl 4-hydroxypentanoate (B1260314). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular structure.
In the ¹H NMR spectrum of tert-butyl 4-hydroxypentanoate, the signals corresponding to the different protons can be assigned based on their chemical shifts, multiplicities, and coupling constants. The tert-butyl group typically appears as a sharp singlet at approximately 1.45 ppm due to the nine equivalent protons. internationaljournalssrg.org The protons of the pentanoate backbone exhibit more complex splitting patterns. For instance, the diastereoselectivity of related structures has been determined by analyzing the proton NMR spectra. lookchem.com Furthermore, specialized NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be employed to determine the absolute configurations of complex derivatives by observing through-space correlations between protons. nih.gov
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum. The carbons of the tert-butyl group also have a characteristic chemical shift. rsc.org For related molecules, detailed ¹³C NMR data has been reported, aiding in the structural confirmation. rsc.org Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for correlating proton and carbon signals, which is essential for assigning the complete structure, especially in complex derivatives. nanalysis.com
Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures
| Nucleus | Functional Group | Approximate Chemical Shift (ppm) | Reference |
| ¹H | -C(CH₃)₃ | 1.4-1.5 (singlet) | internationaljournalssrg.org |
| ¹H | -CH(OH)- | 3.9-4.3 (multiplet) | internationaljournalssrg.org |
| ¹H | -CH₂-CO- | 2.2-2.5 (multiplet) | internationaljournalssrg.org |
| ¹³C | -C(CH₃)₃ | ~28 | rsc.org |
| ¹³C | >C=O | ~170 | rsc.org |
| ¹³C | -CH(OH)- | ~65-70 |
Note: The exact chemical shifts can vary depending on the solvent and the specific derivative.
Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Accurate Mass Determination
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. For this compound, electron impact (EI) and electrospray ionization (ESI) are common ionization methods.
Under EI-MS, the molecular ion peak may be observed, although it can be weak for alcohols. libretexts.org A characteristic fragmentation pathway for esters involves the loss of the alkoxy group. libretexts.org For tert-butyl esters, the loss of the tert-butyl group (a fragment with m/z = 57) is a common and often prominent peak. scielo.br Another typical fragmentation for compounds containing a hydroxyl group is the loss of a water molecule (M-18). scielo.br The fragmentation of related hydroxy acids and their derivatives has been studied, revealing characteristic patterns that aid in their identification. researchgate.net
High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which can be used to determine the elemental composition of the molecule with high confidence. nih.gov This is a critical step in confirming the identity of a newly synthesized compound.
Table 2: Expected Mass Spectrometry Fragments for this compound
| Fragment Ion | Description | Expected m/z | Reference |
| [M-C₄H₉]⁺ | Loss of tert-butyl group | M - 57 | scielo.br |
| [M-H₂O]⁺ | Loss of water | M - 18 | scielo.br |
| [C₄H₉]⁺ | tert-Butyl cation | 57 | scielo.br |
Vibrational Spectroscopy (IR and Raman) for Functional Group and Structural Assignment
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The absorption of IR radiation or the scattering in Raman spectroscopy corresponds to specific vibrational modes of chemical bonds.
For this compound, the IR spectrum will show a strong absorption band corresponding to the C=O stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. orgsyn.org The O-H stretching vibration of the hydroxyl group will appear as a broad band in the region of 3200-3600 cm⁻¹. The C-O stretching vibrations of the ester and alcohol functionalities will also be present in the fingerprint region (below 1500 cm⁻¹).
Raman spectroscopy provides complementary information. While the C=O stretch is also observable in Raman, non-polar bonds often give stronger signals. The C-H stretching and bending vibrations of the alkyl chain and the tert-butyl group will be prominent in the Raman spectrum. researchgate.netnih.gov The skeletal vibrations of the carbon framework can also be observed. researchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Technique | Approximate Frequency (cm⁻¹) | Reference |
| O-H stretch | IR | 3200-3600 (broad) | orgsyn.org |
| C=O stretch (ester) | IR | 1730-1750 | orgsyn.org |
| C-H stretch | IR/Raman | 2850-3000 | nih.gov |
| C-O stretch | IR | 1000-1300 | |
| C-C skeletal | Raman | 800-1200 | researchgate.net |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Assignment in Chiral Derivatives
When this compound is synthesized in an enantiomerically pure or enriched form, or when chiral derivatives are prepared, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) become essential for assigning the absolute stereochemistry.
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimental CD spectrum to that of known compounds or to theoretical calculations, the absolute configuration (R or S) can often be determined. nih.gov For example, the stereochemistry of complex molecules can be elucidated through the analysis of their CD spectra. researchgate.netntnu.no
ORD, which measures the change in the angle of plane-polarized light as a function of wavelength, can also be used for stereochemical assignment. While less commonly used now than CD, it can still provide valuable information, particularly when the chromophore absorbs at inaccessible wavelengths for CD spectroscopy.
Advanced X-ray Crystallography for Absolute Stereochemistry and Solid-State Interactions
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute stereochemistry of chiral centers. If a suitable single crystal of this compound or one of its derivatives can be grown, X-ray diffraction analysis can provide an unambiguous structural assignment. semnan.ac.ir
The resulting crystal structure reveals not only the conformation of the molecule in the solid state but also the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. nih.gov For instance, the hydroxyl group of one molecule can form a hydrogen bond with the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or more complex networks in the crystal lattice. The tert-butyl group, being bulky, will also influence the packing arrangement. While no specific X-ray crystal structure for this compound was found in the search results, the technique remains a powerful tool for the definitive structural elucidation of its crystalline derivatives. mit.edu
Theoretical and Computational Chemistry Studies on Tert Butyl 4 Hydroxypentanoate
Quantum Mechanical Calculations of Electronic Structure and Energetics
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its geometry, stability, and electronic distribution. These calculations solve the Schrödinger equation for a given molecular system.
Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly valuable for predicting molecular properties and reactivity. For a molecule like tert-butyl 4-hydroxypentanoate (B1260314), DFT can be employed to optimize its three-dimensional structure, determining bond lengths, bond angles, and dihedral angles.
DFT calculations can also yield crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.
Furthermore, DFT can be used to calculate the dipole moment, which provides information about the polarity of the molecule and its potential for intermolecular interactions. Studies on related p-hydroxybenzoate esters have shown that descriptors like the LUMO energy and dipole moment can have a positive correlation with their antifungal activity. researchgate.net
Table 1: Examples of DFT-Calculated Properties for Related Esters
| Property | Description | Relevance to tert-Butyl 4-hydroxypentanoate |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting ability and is related to reactivity. researchgate.net |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | A smaller gap suggests higher reactivity and lower stability. researchgate.net |
| Dipole Moment (μ) | A measure of the net molecular polarity. | Influences solubility and intermolecular interactions. researchgate.net |
| Optimized Geometry | The lowest energy arrangement of atoms. | Provides bond lengths, bond angles, and dihedral angles. |
This table is illustrative and based on general DFT applications. Specific values for this compound would require dedicated DFT calculations.
Conformational analysis is crucial for understanding the three-dimensional shapes a molecule can adopt and their relative energies. For a flexible molecule like this compound, with its rotatable bonds, multiple conformers can exist.
Ab initio methods, which are based on first principles without the use of empirical parameters, can provide highly accurate conformational energies. However, they are computationally expensive. Semi-empirical methods, such as AM1 and PM3, offer a faster alternative by incorporating some experimental data into the calculations. nih.gov These methods are particularly useful for initial conformational searches to identify the most stable geometries, which can then be further refined using more accurate ab initio or DFT methods. rsc.orgmdpi.com
The conformational space of this compound would be explored by systematically rotating the single bonds, particularly around the C-C bonds of the pentanoate chain and the C-O bond of the ester group. The relative energies of the resulting conformers would then be calculated to determine the most stable, low-energy structures.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can track the positions and velocities of particles over time, offering a dynamic picture of molecular behavior.
For this compound, MD simulations can be used to:
Explore Conformational Space: MD simulations can effectively sample a wide range of conformations by simulating the molecule's movement over time, providing insights into its flexibility and the transitions between different conformational states. nih.gov
Study Intermolecular Interactions: By simulating this compound in a solvent, such as water or an organic solvent, MD can reveal detailed information about solute-solvent interactions, including the formation and dynamics of hydrogen bonds between the hydroxyl group of the pentanoate and solvent molecules. rsc.orgdovepress.com Studies on related molecules like tert-butyl alcohol in aqueous solutions have provided detailed insights into hydration properties and self-aggregation. rsc.orgcore.ac.uk
MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is critical for the accuracy of the simulation.
Reaction Mechanism Modeling and Transition State Characterization
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this could involve modeling its formation, such as through the Fischer esterification of 4-hydroxypentanoic acid with isobutylene (B52900) or tert-butanol (B103910). masterorganicchemistry.comchemguide.co.uk
Reaction mechanism modeling typically involves:
Identifying Reactants, Products, and Intermediates: The starting materials, final products, and any transient species formed during the reaction are defined.
Locating Transition States: The transition state is the highest energy point along the reaction coordinate and is a critical structure for determining the reaction rate. Computational methods can search for and optimize the geometry of the transition state. uni-giessen.de
Calculating Activation Energies: The energy difference between the reactants and the transition state, known as the activation energy, can be calculated. A lower activation energy corresponds to a faster reaction.
DFT studies on the hydrogenation of levulinic acid to 4-hydroxypentanoic acid, a precursor to the title compound, have been performed on catalyst surfaces like Ru(0001) to understand the reaction pathways and energy barriers. acs.org Similar methodologies could be applied to model the esterification step to form this compound.
Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)
Computational methods can predict various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra.
NMR Chemical Shifts: DFT calculations can predict the ¹H and ¹³C NMR chemical shifts of a molecule with reasonable accuracy. mdpi.com The predicted shifts can aid in the assignment of experimental NMR spectra. Machine learning models, often trained on large datasets of experimental and/or DFT-calculated shifts, are also emerging as powerful tools for rapid and accurate NMR prediction. nih.gov
IR Frequencies: The vibrational frequencies of a molecule can be calculated using quantum mechanical methods. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum. The calculated IR spectrum can be compared with an experimental spectrum to help identify the functional groups present in the molecule and to confirm its structure.
Table 2: Predicted Spectroscopic Data (Illustrative)
| Spectroscopic Data | Computational Method | Information Gained |
| ¹H NMR Chemical Shifts | DFT, Machine Learning | Prediction of proton chemical environments. mdpi.comnih.gov |
| ¹³C NMR Chemical Shifts | DFT, Machine Learning | Prediction of carbon chemical environments. nih.gov |
| IR Frequencies | DFT | Identification of characteristic vibrational modes (e.g., C=O stretch, O-H stretch). |
This table is illustrative. Precise predictions require specific calculations for this compound.
QSAR/QSPR Applications in Structure-Reactivity Relationships within Related Chemical Classes
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively.
Data Set Collection: Gathering experimental data for a specific activity (e.g., antibacterial activity) or property (e.g., boiling point) for a set of structurally similar compounds. nih.govscispace.com
Descriptor Calculation: Calculating various molecular descriptors for each compound in the dataset. These can include constitutional, topological, geometric, and electronic descriptors.
Model Development: Using statistical methods, such as multiple linear regression (MLR) or support vector machine (SVM), to build a mathematical model that correlates the descriptors with the activity or property. nih.govsemanticscholar.org
Model Validation: Assessing the statistical significance and predictive power of the model.
Studies on hydroxyl benzoic esters and phthalate (B1215562) esters have successfully used QSAR/QSPR to model properties like antibacterial activity and boiling points using descriptors derived from quantum chemical calculations and molecular topology. nih.govscispace.comnih.govtandfonline.com Such models can be used to predict the properties of new, unsynthesized compounds within the same chemical class.
Applications of Tert Butyl 4 Hydroxypentanoate in Fundamental Chemical Research and Engineering
Role as a Key Intermediate in Multi-Step Organic Syntheses
The molecular structure of tert-butyl 4-hydroxypentanoate (B1260314) makes it a valuable intermediate in the complex, multi-step synthesis of natural products and pharmaceutically active molecules. The tert-butyl ester group serves as a robust protecting group for the carboxylic acid functionality, which can withstand a variety of reaction conditions before its selective removal.
One notable example is in the total synthesis of complex natural products. For instance, a derivative, tert-butyl 2-butyl-4-hydroxy-3-(isovaleryloxy)pentanoate, serves as a crucial building block in the synthesis of Antimycin A3, an antifungal antibiotic. jst.go.jp In this synthesis, the compound is condensed with N-benzyloxycarbonyl-O-t-butyl-L-threonine to construct a key fragment of the final macrolide structure. jst.go.jp Similarly, tert-butyl (2S,4R)-2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-nitropentanoate is an intermediate in the synthesis of Fmoc-L-allo-enduracididine(Cbz)2-OH, a component for the total synthesis of the antibiotic teixobactin. figshare.com
Furthermore, related structures are pivotal in producing pharmaceutically important scaffolds. For example, (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride is a key starting material for creating the (S)-2-aminoglutarimide moiety found in certain immunomodulatory drugs. google.com The synthesis of this intermediate from precursors like Cbz-(L)-Glu(tBu)-OH highlights the importance of such structures, although scaling these processes can present challenges regarding solvent volumes and purification. google.com
The following table summarizes key synthetic applications where tert-butyl 4-hydroxypentanoate or its close derivatives act as crucial intermediates.
Table 1: Examples of this compound Derivatives as Synthetic Intermediates
| Intermediate Compound | Target Molecule/Scaffold | Field of Application |
|---|---|---|
| tert-Butyl 2-butyl-4-hydroxy-3-(isovaleryloxy)pentanoate | Antimycin A3 jst.go.jp | Natural Product Synthesis |
| tert-Butyl (2S,4R)-2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-nitropentanoate | Fmoc-L-allo-enduracididine(Cbz)2-OH figshare.com | Peptide/Antibiotic Synthesis |
Utilization in the Development of New Asymmetric Synthetic Methodologies
The development of methods to produce enantiomerically pure compounds is a cornerstone of modern organic chemistry. This compound has served as a model substrate in the advancement of new asymmetric synthetic methodologies, particularly in kinetic and dynamic kinetic resolutions.
A significant area of research has been the dynamic kinetic resolution (DKR) of racemic this compound. This process combines the racemization of the starting material with a highly enantioselective reaction, allowing for a theoretical yield of up to 100% of a single enantiomer. Research has demonstrated that a combination of a ruthenium catalyst for in-situ racemization of the alcohol and an enzyme, such as Candida antarctica lipase (B570770) B (CALB), for enantioselective acylation can effectively resolve this compound. diva-portal.org This chemoenzymatic approach has yielded the corresponding enantiomerically enriched acetate (B1210297) with high enantiomeric excess (ee). diva-portal.org
Another key strategy involves the asymmetric hydrogenation of prochiral precursors. For example, levulinic acid esters can be reduced to optically active 4-hydroxypentanoates using ruthenium-based catalysts paired with chiral phosphine (B1218219) ligands like BINAP or SEGPHOS. mdpi.comresearchgate.net These reactions can achieve quantitative conversion and excellent enantioselectivity, producing the chiral 4-hydroxypentanoate with up to 99% ee. mdpi.com
The data below illustrates the effectiveness of different catalytic systems in the asymmetric synthesis of chiral 4-hydroxypentanoates.
Table 2: Asymmetric Synthesis of Chiral 4-Hydroxypentanoate Derivatives
| Precursor | Catalytic System | Product | Enantiomeric Excess (ee) |
|---|---|---|---|
| This compound | Ruthenium catalyst & PS-C (enzyme) diva-portal.org | Enantiomerically enriched acetate | 94% diva-portal.org |
| Ethyl levulinate | Ru(COOCH₃)₂/S-BINAP mdpi.com | (R)-γ-Valerolactone (via 4-hydroxypentanoate) | 99% mdpi.com |
Contribution to Advanced Materials Science through Polymer Precursor Research
Hydroxyesters and their derivatives are valuable monomers for the synthesis of polyesters, a class of polymers with wide-ranging applications, including biodegradable plastics and advanced materials. While direct polymerization of this compound is not widely reported, its structural motifs are relevant to the synthesis of advanced polymers. Specifically, the related monomer 5-hydroxyvalerate is a component in polyhydroxyalkanoates (PHAs), which are microbially produced, biodegradable, and biocompatible polyesters. researchgate.net Research into novel PHA synthases has enabled the creation of copolymers with high fractions of 5-hydroxyvalerate, leading to materials with low crystallinity and elastomeric properties. researchgate.net
Furthermore, diols and diacids derived from or related to the 4-hydroxypentanoate structure are key components in acyclic diene metathesis (ADMET) polymerization. This powerful technique allows for the synthesis of high molecular weight unsaturated polyesters from diene monomers. umass.edunih.gov Subsequent hydrogenation of these polymers yields saturated polyesters with properties that can rival conventional plastics like polyethylene. nih.gov The ability to create high molecular weight polyesters (Mn up to ~49,000 g/mol ) from bio-based diols demonstrates the potential of monomers derived from hydroxyacids in advanced materials science. nih.gov These unsaturated polymers can also serve as precursors to thermosets and liquid crystalline materials. umass.edu
Function as a Chiral Auxiliary or Ligand Precursor in Catalysis Research
In asymmetric catalysis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct a reaction to occur with a specific stereochemical outcome. wikipedia.org Once the desired stereochemistry is achieved, the auxiliary is removed. The enantiomerically pure forms of this compound, (R)- and (S)-tert-butyl 4-hydroxypentanoate, possess the necessary chirality to be investigated as potential chiral auxiliaries. wikipedia.orgnih.gov
While direct use as an auxiliary is not extensively documented, its structure makes it a candidate for a precursor to more complex chiral ligands. Chiral ligands are essential for the function of most asymmetric metal-based catalysts. csic.es For example, the pyridinooxazoline (PyOx) ligands, which often incorporate a tert-butyl group to create a specific steric environment around the metal center, are highly effective in various asymmetric reactions. beilstein-journals.orgbeilstein-journals.org The chiral backbone of a molecule like this compound could be chemically modified to synthesize novel chiral oxazoline (B21484) or phosphine ligands. The tert-butyl group is a common feature in many successful ligands, where it provides the steric bulk necessary to achieve high levels of enantioselectivity in catalytic transformations. csic.es
Research on its Chemical Transformations for Diverse Building Blocks (e.g., lactones, diols, etc.)
One of the most significant applications of this compound in research is its role as a precursor to other synthetically useful building blocks. Its functional groups can be readily transformed into other valuable moieties.
Lactonization: Under acidic conditions, or upon removal of the tert-butyl group, 4-hydroxypentanoic acid readily undergoes intramolecular cyclization (lactonization) to form γ-valerolactone (GVL), also known as 5-methyltetrahydrofuran-2-one. diva-portal.orggoogle.com Chiral GVL is a valuable building block for the synthesis of bioactive molecules and is also explored as a green solvent and a biofuel additive. The dynamic kinetic resolution of this compound, for example, provides a route to enantiomerically pure (R)-γ-valerolactone. diva-portal.org
Diol Synthesis: The ester functionality of this compound can be reduced to a primary alcohol, yielding 1,4-pentanediol. This transformation is typically achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄). oup.comacs.org The resulting chiral or achiral diols are versatile intermediates in their own right, serving as monomers for polyesters and polyurethanes or as precursors for other complex molecules. organic-chemistry.org
The table below outlines these key transformations.
Table 3: Chemical Transformations of this compound
| Transformation | Reagents/Conditions | Product | Significance |
|---|---|---|---|
| Lactonization | Acidic hydrolysis/cyclization diva-portal.orggoogle.com | γ-Valerolactone (GVL) | Chiral building block, green solvent |
| Reduction | LiAlH₄ or LiBH₄ oup.comacs.org | 1,4-Pentanediol | Monomer, synthetic intermediate |
Table of Mentioned Chemical Compounds
| Chemical Name |
| (R)-5-methyltetrahydrofuran-2-one |
| (R)-γ-Valerolactone |
| (S)-2-aminoglutarimide |
| (S)-tert-butyl 4,5-diamino-5-oxopentanoate hydrochloride |
| 1,4-Pentanediol |
| 4-hydroxypentanoic acid |
| 5-hydroxyvalerate |
| 5-methyltetrahydrofuran-2-one |
| Antimycin A3 |
| Cbz-(L)-Glu(tBu)-OH |
| Ethyl levulinate |
| Fmoc-L-allo-enduracididine(Cbz)2-OH |
| γ-valerolactone (GVL) |
| Lithium aluminum hydride (LiAlH₄) |
| Lithium borohydride (LiBH₄) |
| N-benzyloxycarbonyl-O-t-butyl-L-threonine |
| tert-Butyl 2-butyl-4-hydroxy-3-(isovaleryloxy)pentanoate |
| tert-Butyl (2S,4R)-2-((tert-butoxycarbonyl)amino)-4-hydroxy-5-nitropentanoate |
| This compound |
| Teixobactin |
Advanced Analytical Methodologies for the Quantitative and Qualitative Assessment of Tert Butyl 4 Hydroxypentanoate in Research Contexts
Chromatographic Separation Techniques for High-Purity Isolation and Analysis (e.g., GC-MS, LC-MS/MS)
Chromatographic methods are fundamental for the separation and analysis of tert-butyl 4-hydroxypentanoate (B1260314). Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful tools for achieving high-purity isolation and providing definitive structural identification.
GC-MS is well-suited for the analysis of volatile and thermally stable compounds. Tert-butyl 4-hydroxypentanoate can be analyzed by GC-MS, often following a derivatization step to improve its volatility and chromatographic behavior. The mass spectrum obtained provides a unique fragmentation pattern, or "fingerprint," that confirms the compound's identity. Public databases confirm the existence of reference GC-MS data for this compound. semanticscholar.org For analysis of C9 esters, a long capillary column (e.g., 100 m) can be used to achieve high separation efficiency, coupled with a flame ionization detector (FID) for quantification and MS for identification. nih.govresearchgate.net
LC-MS/MS is a highly sensitive and selective technique, particularly useful for analyzing compounds in complex mixtures without extensive sample cleanup. For hydroxy-esters like this compound, reversed-phase chromatography is typically employed. A C18 column can effectively separate the analyte from other components based on its polarity. nih.govnih.gov The use of tandem mass spectrometry (MS/MS) allows for Multiple Reaction Monitoring (MRM), where a specific precursor ion is selected and fragmented to produce a characteristic product ion. This transition is highly specific to the analyte, minimizing interferences and enhancing detection limits.
A validated LC-MS/MS method for the closely related compound, 3-hydroxypentanoic acid, provides a strong model for the analysis of this compound. nih.govnih.gov Key parameters from this analogous method are detailed in the table below.
Table 1: Illustrative LC-MS/MS Parameters for Analysis of a Hydroxypentanoate Analog
| Parameter | Condition |
|---|---|
| Chromatography | |
| Column | Phenomenex Luna 3µm, C18(2), 100Å, 150x2 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol (B129727) |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Elution | Gradient |
| Mass Spectrometry | |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Detection | Multiple Reaction Monitoring (MRM) |
Data derived from a method for 3-hydroxypentanoic acid, a structurally similar compound. nih.govnih.gov
This compound possesses a chiral center at the fourth carbon position, meaning it can exist as two non-superimposable mirror images, or enantiomers. In many applications, particularly in pharmaceuticals and biotechnology, the biological activity of each enantiomer can differ significantly. Therefore, determining the enantiomeric purity is crucial.
Chiral chromatography is the most effective technique for separating and quantifying enantiomers. This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Common CSPs used for separating a wide range of enantiomeric compounds, including alcohols and esters, are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins. orientjchem.org For instance, HPLC methods utilizing a Chiralpak AD stationary phase have been shown to achieve baseline resolution for the enantiomers of various hydroxy fatty acids, which are structurally related to this compound. thermofisher.com The selection of the appropriate chiral column and mobile phase (often a mixture of alkanes and alcohols like hexane/isopropanol) is typically an empirical process, but these established methods for similar compounds provide an excellent starting point. scielo.br
In research contexts, this compound is often present in complex mixtures, such as reaction broths or biological matrices. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for such analyses. libretexts.orgunomaha.edu
The combination of a separation technique (like GC or LC) with a detection technique (like MS or NMR) provides both high-resolution separation and unambiguous identification of components. unomaha.edu
GC-MS and LC-MS: As discussed, these are the most popular hyphenated techniques. They provide retention time data from the chromatography and mass-to-charge ratio and fragmentation data from the mass spectrometry, offering a high degree of confidence in compound identification. nih.gov
LC-NMR: This technique couples HPLC with Nuclear Magnetic Resonance spectroscopy. It allows for the direct acquisition of NMR spectra for compounds as they elute from the column. This is exceptionally powerful for elucidating the structure of unknown impurities or byproducts in a mixture containing this compound without the need for prior isolation. nih.gov
The power of these techniques lies in their ability to separate target compounds from matrix interferences, which significantly improves the signal-to-noise ratio and allows for lower detection limits. acs.org
Derivatization Strategies for Enhanced Detection and Selectivity
Chemical derivatization is a strategy used to modify an analyte's chemical structure to improve its analytical properties. For this compound, the primary target for derivatization is the hydroxyl (-OH) group, which can enhance its performance in both GC and LC analysis.
For GC analysis, the polarity of the hydroxyl group can lead to poor peak shape and reduced volatility. Derivatization converts the -OH group into a less polar, more volatile functional group. A common approach is silylation , where a silylating reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used to convert the hydroxyl group into a trimethylsilyl (TMS) ether. acs.org This increases the compound's volatility and thermal stability, resulting in sharper, more symmetrical peaks in the chromatogram.
For HPLC analysis, derivatization is often employed to introduce a chromophore or a fluorophore into the molecule, enabling or enhancing detection by UV-Visible or fluorescence detectors. libretexts.orgnih.gov This is particularly useful since aliphatic alcohols and esters like this compound lack strong native chromophores. tandfonline.com
UV-Vis Derivatization: Reagents such as benzoyl chloride or p-nitrobenzoyl chloride can react with the hydroxyl group to form an ester with a highly UV-absorbent aromatic moiety. libretexts.orgnih.gov
Fluorescence Derivatization: For high-sensitivity applications, fluorogenic reagents like dansyl chloride can be used. Dansyl chloride reacts with the hydroxyl group to form a highly fluorescent derivative, allowing for quantification at very low concentrations. libretexts.orgunomaha.edu
Table 2: Common Derivatization Strategies for Hydroxyl Groups
| Technique | Reagent Example | Purpose |
|---|---|---|
| GC-MS | BSTFA | Forms TMS ether to increase volatility and improve peak shape. |
| HPLC-UV | Benzoyl Chloride | Introduces a chromophore for UV-Visible detection. |
| HPLC-Fluorescence | Dansyl Chloride | Introduces a fluorophore for highly sensitive fluorescence detection. |
Spectrophotometric and Spectrofluorometric Methods for Concentration Determination
While chromatographic methods are ideal for separation and identification, spectrophotometric and spectrofluorometric methods can offer simpler and faster alternatives for quantitative concentration determination, particularly when the sample matrix is not complex.
As this compound does not possess a native chromophore suitable for direct UV-Vis analysis, these methods typically rely on a chemical reaction to produce a colored or fluorescent species. tandfonline.com
Spectrophotometric Methods: An indirect method can be based on the oxidation of the secondary alcohol functional group. acs.org A known excess of an oxidizing agent, such as potassium dichromate in an acidic medium, is added to the sample. The secondary alcohol is oxidized to a ketone, and the Cr(VI) (orange-yellow) is reduced to Cr(III) (green). The concentration of the alcohol can be determined by measuring the decrease in absorbance of the Cr(VI) at its λmax or the increase in absorbance of the Cr(III). orientjchem.orgacs.org Another approach involves derivatization with a chromogenic reagent, such as phthalic anhydride, to form a derivative with strong UV absorbance that can be quantified. nih.gov
Spectrofluorometric Methods: These methods offer higher sensitivity and selectivity compared to absorbance-based techniques. juniperpublishers.com To quantify this compound using spectrofluorometry, it must first be derivatized with a fluorogenic reagent. As mentioned in the previous section, reagents like dansyl chloride react with the hydroxyl group to yield a highly fluorescent product. unomaha.edu After the reaction is complete, the fluorescence intensity of the solution is measured at the appropriate excitation and emission wavelengths. The concentration is determined by comparing the sample's fluorescence to a calibration curve prepared from standards of known concentrations.
In-Situ and Real-Time Monitoring of Reactions Involving this compound
Understanding reaction kinetics and mechanisms requires the ability to monitor the concentration of reactants, intermediates, and products in real-time. Modern analytical techniques, particularly those based on mass spectrometry, allow for in-situ monitoring of reactions involving this compound without the need for sample quenching or workup.
Techniques like Probe Electrospray Ionization Mass Spectrometry (PESI-MS) and Low-Temperature Plasma (LTP) ionization enable the direct sampling of a reaction mixture. tandfonline.com A probe is introduced into the reaction vessel, sampling a micro-quantity of the liquid, which is then directly ionized and analyzed by the mass spectrometer. tandfonline.com This allows for the generation of time-resolved mass spectra, where the ion signals corresponding to the mass-to-charge ratio (m/z) of this compound, its precursors (e.g., 4-hydroxypentanoic acid), and any subsequent products can be tracked over the course of the reaction. This provides direct and detailed information about the reaction progress and kinetics, which is invaluable for process optimization. nih.gov These methods are advantageous due to their simplicity, speed, minimal sample consumption, and ability to capture fleeting reaction intermediates. tandfonline.comnih.gov
Emerging Research Directions and Future Perspectives for Tert Butyl 4 Hydroxypentanoate Chemistry
Sustainable and Biocatalytic Approaches for its Production
The chemical industry is increasingly shifting towards sustainable and green manufacturing processes, and the synthesis of specialty chemicals like tert-butyl 4-hydroxypentanoate (B1260314) is no exception. Traditional chemical synthesis routes often rely on harsh reaction conditions, stoichiometric reagents, and hazardous solvents. In contrast, modern approaches focus on the principles of green chemistry, including the use of renewable feedstocks, atom economy, and catalytic methods. researchgate.netrsc.org Biocatalysis, in particular, has emerged as a powerful tool for the synthesis of esters, offering mild reaction conditions, high selectivity, and reduced environmental impact. researchgate.net
Enzymatic esterification, primarily using lipases, presents a promising alternative for the production of tert-butyl 4-hydroxypentanoate. Lipases are highly efficient biocatalysts that can catalyze ester synthesis via direct esterification of a carboxylic acid and an alcohol or through transesterification. acs.org For this compound, this would involve the reaction of 4-hydroxypentanoic acid with tert-butanol (B103910) or the transesterification of a simpler ester of 4-hydroxypentanoic acid with tert-butanol. The use of immobilized lipases, such as those from Candida antarctica B (CAL-B), can further enhance the sustainability of the process by allowing for easy catalyst recovery and reuse over multiple reaction cycles. nih.govmdpi.com
A significant advantage of biocatalysis is the potential for high stereoselectivity, which is crucial for the synthesis of chiral molecules like this compound, which possesses a stereocenter at the C4 position. pharmasalmanac.com Chemoenzymatic strategies, which combine chemical and enzymatic steps, can be designed to produce enantiomerically pure (R)- or (S)-tert-butyl 4-hydroxypentanoate. nih.govnih.gov For instance, a keto-ester precursor could be asymmetrically reduced using a ketoreductase enzyme to establish the desired stereochemistry at the hydroxyl group, followed by chemical esterification. nih.gov Alternatively, a racemic mixture of this compound could be resolved through enzymatic kinetic resolution, where an enzyme selectively acylates one enantiomer, allowing for the separation of the two. acs.org
Beyond biocatalysis, other green chemistry principles can be applied to the synthesis of this compound. The use of greener solvents, such as acetonitrile, in esterification reactions can replace more hazardous chlorinated or amide solvents. jove.com Additionally, the development of solid acid catalysts, like dried Dowex H+, can offer an environmentally friendly and reusable alternative to traditional homogeneous acid catalysts for esterification. nih.govacs.org The integration of these sustainable approaches can lead to more efficient, cost-effective, and environmentally benign production processes for this compound.
| Catalyst Type | Precursors | Key Advantages | Potential for this compound |
| Immobilized Lipase (B570770) (e.g., CAL-B) | 4-hydroxypentanoic acid, tert-butanol | Mild conditions, high selectivity, catalyst reusability | Direct esterification or transesterification. |
| Ketoreductase | A suitable keto-ester precursor | High enantioselectivity for chiral alcohol synthesis | Production of enantiomerically pure (R)- or (S)-tert-butyl 4-hydroxypentanoate. |
| Self-sufficient Heterogeneous Biocatalysts | Precursor to chiral 4-hydroxypentanoic acid | Cofactor recycling, process intensification | Asymmetric synthesis of the chiral hydroxy acid intermediate. |
| Solid Acid Catalyst (e.g., Dowex H+) | 4-hydroxypentanoic acid, tert-butanol | Reusability, reduced waste, mild conditions | Green alternative to homogeneous acid catalysis in esterification. |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
While this compound is a relatively simple molecule, its bifunctional nature, containing both a hydroxyl and a tert-butyl ester group, allows for a range of chemical transformations. Future research is likely to focus on exploring novel reactivity patterns and developing unprecedented transformations that leverage these functional groups to synthesize more complex and valuable molecules.
The hydroxyl group can be a focal point for a variety of reactions. Beyond simple oxidation or acylation, it can serve as a handle for introducing other functionalities. For example, it could be a precursor for the introduction of nitrogen-containing groups, leading to the synthesis of novel amino acid derivatives or other bioactive compounds. The development of new catalytic systems for the selective functionalization of this secondary alcohol in the presence of the ester group will be a key area of investigation.
The tert-butyl ester group, while generally considered stable, can also participate in interesting transformations. Under specific conditions, it can be cleaved to reveal the carboxylic acid, which can then be further functionalized. Research into selective deprotection methods that are orthogonal to other functional groups present in a molecule will be valuable. Furthermore, the tert-butyl group itself could potentially be involved in C-H activation reactions, opening up avenues for late-stage functionalization of the molecule.
The interplay between the hydroxyl and ester groups could also lead to novel intramolecular reactions. For instance, under the right conditions, intramolecular cyclization could lead to the formation of lactones or other heterocyclic structures, which are common motifs in natural products and pharmaceuticals. The development of catalysts that can control the regioselectivity and stereoselectivity of such cyclizations will be a significant challenge and a rewarding area of research.
Unprecedented transformations could also involve the reaction of this compound with novel reagents or under non-traditional reaction conditions, such as photoredox catalysis or mechanochemistry. These emerging areas of chemistry could unlock new reaction pathways that are not accessible through traditional thermal methods, leading to the synthesis of completely new molecular architectures based on the this compound scaffold.
| Functional Group | Potential Transformation | Resulting Compound Class |
| Hydroxyl Group | Catalytic amination | Amino acid derivatives |
| tert-Butyl Ester | Selective deprotection | Functionalized carboxylic acids |
| Both Groups | Intramolecular cyclization | Lactones, heterocycles |
| Whole Molecule | Photoredox catalysis | Novel molecular architectures |
Development of Advanced Functional Materials Based on its Structure
The unique structure of this compound, with its hydroxyl and ester functionalities, makes it a promising building block for the development of advanced functional materials. The hydroxyl group provides a reactive site for polymerization, while the bulky tert-butyl group can influence the physical properties of the resulting polymers, such as solubility, thermal stability, and mechanical strength.
One of the most promising applications is in the synthesis of biodegradable polyesters. The hydroxyl group can participate in polycondensation reactions with dicarboxylic acids or their derivatives to form polyesters. The resulting polymers, containing the pendant tert-butyl ester group, could have interesting properties. For example, the bulky tert-butyl groups might disrupt polymer chain packing, leading to materials with lower crystallinity and increased flexibility. Furthermore, the tert-butyl ester could be designed to be hydrolyzable under specific conditions, leading to the release of a carboxylic acid group, which could be used to tune the properties of the material or to release an active substance.
These polyesters could find applications in a variety of fields, including biodegradable packaging, medical devices, and drug delivery systems. In drug delivery, for instance, the polymer could be designed to degrade at a specific rate, releasing an encapsulated drug over a prolonged period. The ability to tune the degradation rate by modifying the polymer backbone or the pendant groups would be a key advantage.
Beyond polyesters, the hydroxyl group of this compound could be used to graft the molecule onto the surface of other materials, such as nanoparticles or polymers, to modify their surface properties. For example, grafting could be used to increase the hydrophobicity of a surface or to introduce reactive sites for further functionalization.
The development of functional materials from this compound will require a detailed understanding of the relationship between the molecular structure of the monomer and the macroscopic properties of the resulting material. This will involve a combination of synthetic chemistry, polymer science, and materials characterization.
| Material Type | Monomer/Building Block | Potential Properties | Potential Applications |
| Biodegradable Polyesters | This compound, dicarboxylic acids | Tunable crystallinity, hydrolyzable side chains | Packaging, medical devices, drug delivery |
| Surface-Modified Materials | This compound | Modified hydrophobicity, reactive surfaces | Functionalized nanoparticles, biocompatible coatings |
Integration with Flow Chemistry and Microreactor Technologies
The synthesis of this compound and its derivatives is well-suited for integration with flow chemistry and microreactor technologies. These technologies offer several advantages over traditional batch processing, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability.
The esterification reaction to produce this compound, for example, could be performed in a continuous flow reactor. This would allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. The small dimensions of microreactors provide a high surface-area-to-volume ratio, which facilitates efficient heat exchange, a crucial factor for controlling exothermic reactions.
Flow chemistry is also particularly advantageous for multistep syntheses. The synthesis of a complex derivative of this compound could be performed in a continuous sequence of flow reactors, with each reactor dedicated to a specific reaction step. This would eliminate the need for isolating and purifying intermediates, leading to a more efficient and streamlined process.
The integration of in-line analytical techniques, such as infrared spectroscopy or mass spectrometry, with flow reactors would allow for real-time monitoring of the reaction progress. This would enable rapid process optimization and the development of robust and reproducible manufacturing processes.
Furthermore, the use of microreactors can enhance the safety of chemical processes, especially when dealing with hazardous reagents or exothermic reactions. The small reaction volumes in microreactors minimize the potential for thermal runaways and other safety incidents.
The application of flow chemistry and microreactor technologies to the synthesis of this compound and its derivatives is a promising area of research that could lead to more efficient, safer, and more sustainable manufacturing processes.
| Technology | Application in this compound Chemistry | Key Advantages |
| Flow Chemistry | Continuous synthesis of the compound and its derivatives | Precise process control, higher yields, process automation |
| Microreactors | Enhanced heat and mass transfer for esterification | Improved safety, efficient for exothermic reactions |
| In-line Analytics | Real-time reaction monitoring | Rapid process optimization, improved reproducibility |
Interdisciplinary Research Opportunities at the Interface of Synthetic Chemistry and Chemical Engineering
The development of efficient and sustainable processes for the production and application of this compound will require a close collaboration between synthetic chemists and chemical engineers. This interdisciplinary approach will be crucial for translating laboratory-scale discoveries into industrial-scale manufacturing processes.
Synthetic chemists will continue to play a key role in developing new synthetic routes to this compound and its derivatives, with a focus on sustainable and biocatalytic methods. They will also be responsible for designing and synthesizing new functional materials based on the this compound scaffold.
Chemical engineers will be tasked with designing and optimizing the reactors and separation processes needed to produce these chemicals on a large scale. This will involve the application of principles of reaction engineering, process design, and process control. The integration of flow chemistry and microreactor technologies will be a key area of focus for chemical engineers working in this field.
A particularly fruitful area for collaboration will be in the development of integrated chemo- and biocatalytic processes. This could involve the design of reactors that can accommodate both chemical and enzymatic reaction steps, as well as the development of separation processes that are compatible with both types of catalysts.
Another important area of interdisciplinary research will be in the life cycle assessment of different production routes for this compound. This will involve a comprehensive analysis of the environmental impact of each process, from raw material extraction to final product disposal. The results of these assessments will be used to guide the development of more sustainable and environmentally friendly manufacturing processes.
The interface of synthetic chemistry and chemical engineering offers a wealth of opportunities for innovation in the field of this compound chemistry. By working together, researchers from these two disciplines can develop the next generation of sustainable and high-performance chemicals and materials.
| Discipline | Contribution to this compound Research |
| Synthetic Chemistry | Development of new synthetic routes, design of functional materials |
| Chemical Engineering | Reactor design, process optimization, scale-up |
| Interdisciplinary Collaboration | Integrated chemo- and biocatalytic processes, life cycle assessment |
Q & A
Q. Table 1. Comparison of Catalytic Systems for tert-Butyl 4-Hydroxypentanoate Synthesis
| Catalyst | Solvent | Temp (°C) | Yield (%) | Selectivity (%) | Reference |
|---|---|---|---|---|---|
| Pd/C | Ethanol | 80 | 85 | 92 | |
| Pt/Al₂O₃ | THF | 100 | 78 | 88 | |
| Ru/C | Methanol | 60 | 70 | 85 |
Q. Table 2. Physicochemical Properties of tert-Butyl 4-Hydroxypentanoate
| Property | Experimental Value | Simulated (NRTL) | Deviation (%) |
|---|---|---|---|
| Density (g/cm³) | 1.12 | 1.09 | 2.7 |
| Viscosity (cP) | 3.8 | 3.5 | 7.9 |
| Vapor Pressure (kPa) | 0.15 | 0.14 | 6.7 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
